![molecular formula C16H13N3OS2 B11466368 2-(Phenylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11466368.png)
2-(Phenylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the condensation of appropriate starting materials under specific conditions. For instance, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol can yield intermediates that are further treated with reagents like diphosphorus pentasulfide in anhydrous pyridine to form the desired thioamide . This thioamide can then be oxidized using potassium hexacyanoferrate (III) in an alkaline medium to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include diphosphorus pentasulfide, potassium hexacyanoferrate (III), and various electrophiles for substitution reactions. The conditions often involve anhydrous solvents and controlled temperatures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiophene ring, enhancing its chemical and physical properties .
Scientific Research Applications
2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Organic Electronics: The compound can be used as a donor molecule in organic solar cells due to its deep highest-occupied molecular orbital (HOMO) level and high hole-mobility.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound’s ability to undergo various chemical modifications allows it to be used in the development of new materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets through its functional groups. The compound’s thiazole and pyridine rings can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards certain biological targets . These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: This compound shares a similar thiazole ring structure and can undergo similar chemical reactions.
Thiazolo[5,4-d]thiazoles: These compounds are known for their high oxidative stability and rigid planar structure, making them useful in organic electronics.
Uniqueness
2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combination of a phenylamino group and a thiophene ring, which enhances its electronic properties and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13N3OS2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-anilino-7-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H13N3OS2/c20-13-9-11(12-7-4-8-21-12)14-15(18-13)19-16(22-14)17-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,17,19)(H,18,20) |
InChI Key |
MAQGPGAVSSQBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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